2-nitro-N-(2-nitrophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C12H9N3O6S |
|---|---|
Molecular Weight |
323.28 g/mol |
IUPAC Name |
2-nitro-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)10-6-2-1-5-9(10)13-22(20,21)12-8-4-3-7-11(12)15(18)19/h1-8,13H |
InChI Key |
NGHQCODQNBAKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide typically involves the nitration of aromatic sulfonamides. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-nitroaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine, and the mixture is heated at reflux for an extended period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro groups activate the benzene ring for nucleophilic attacks. Key reactions include:
Halogenation
Controlled halogen insertion occurs at the para position under metal-promoted conditions:
This tandem nitration-halogenation method achieves high chemoselectivity, preserving the sulfonamide group .
Electrochemical Reductive Functionalization
Controlled-potential electrolysis enables selective transformations:
Two-stage reduction process
-
Stage 1 (−0.4 V vs Ag/AgCl):
Partial reduction generates N-(4-nitrosophenyl) intermediates, which react with aryl sulfonamides (ASAs) to form SA1-SA3 derivatives . -
Stage 2 (−1.1 V vs Ag/AgCl):
Full reduction yields 1,4-diaminobenzene, reacting with ASAs to produce NS1-NS3 derivatives .
| Potential (V) | Electrons Consumed | Primary Product | Application |
|---|---|---|---|
| −0.4 | 4e⁻ per molecule | Nitroso intermediates | SA-series sulfonamides |
| −1.1 | 12e⁻ per molecule | 1,4-Diaminobenzene | NS-series benzimidazoles |
Nitration and Functional Group Compatibility
The compound undergoes nitration at activated positions without degrading the sulfonamide group:
| Substrate Modification | Nitrating Agent | Position | Yield | Reference |
|---|---|---|---|---|
| 4-Methyl derivative | tert-Butyl nitrite | Ortho | 50% | |
| Quinazolin-8-yl derivative | HNO₃, H₂SO₄ | Para | 62% |
Notably, competing reactions like sulfonation are suppressed due to steric and electronic effects .
Reductive Cleavage Reactions
Under Bechamp reduction conditions (Fe/HCl), unexpected C–N bond cleavage occurs:
| Conditions | Observation | Proposed Mechanism |
|---|---|---|
| Fe powder, HCl, ethanol | Decomposition to quinoline derivatives | Nitro → amine → ring contraction |
This pathway provides access to heterocyclic scaffolds like 2-arylquinolines .
Oxidation Pathways
Strong oxidants (e.g., KMnO₄/H₂SO₄) further oxidize nitro groups to carbonyl or carboxyl functionalities, though yields depend on steric hindrance.
Crystallographic Insights
X-ray studies reveal key structural features influencing reactivity:
-
Torsional Angles: Dihedral angles of 71.76° between aromatic rings enhance electrophilicity .
-
Hydrogen Bonding: Intermolecular N–H···O interactions stabilize transition states during substitution .
Synthetic Utility Table
Scientific Research Applications
Scientific Research Applications of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide
2-nitro-N-(2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative with a variety of applications in scientific research. It is also known by several synonyms, including 2-nitro-n-2-nitrophenyl benzenesulfonamide, n-2-nitrophenylsulfonyl-2-nitroaniline, and 2-nitrophenyl 2-nitrophenyl sulfonyl amine .
Basic Information
Synthesis and Chemical Reactivity
N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives can be synthesized through metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . Effective nitration reagents include Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 . 2-nitro-N-phenylbenzenesulfonamide/ N-(2-nitrophenyl)benzenesulfonamide can be used to synthesize derivatives of benzothiadiazine/1-(phenylsulfonyl)-1H-benzimidazole via a SnCl2-promoted tandem reduction, ammonolysis, condensation, and deamination reaction .
Research Applications
- Anti-Leishmanial Agent: 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) has shown therapeutic effects against promastigote and amastigote forms of Leishmania donovani. It was observed that 2NB was active against promastigotes and intracellular amastigotes with 50% inhibitory concentration values of 38.5±1.5 µg/mL and 86.4±2.4 µg/mL, respectively .
- Combination Therapy: 2NB has been found to increase the efficacy of amphotericin B (AmB) against AmB-resistant L. donovani .
- Mechanism of Action: The parasiticidal activity of 2NB is associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species . 2NB can inhibit the deacetylase activity of Sir2, which can reverse AmB resistance in parasites .
- Anti-inflammatory efficacy: Nitro-substituted benzenesulfonamides have demonstrated anti-inflammatory efficacy in rat models.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function . The nitro groups and sulfonamide moiety play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)
- Synthesis : Reacting 2-nitroaniline with 4-methylbenzenesulfonyl chloride yields 1C with 93% efficiency .
- Key Structural Difference : A methyl group at the 4-position of the sulfonamide-attached benzene ring replaces the nitro group, reducing electron-withdrawing effects compared to the parent compound.
2-Nitro-N-(2-pivaloyloxyethyl)benzenesulfonamide (3c)
2-Nitro-N-(2-phenylethyl)benzenesulfonamide
4-Acetamido-N-(2-nitrophenyl)benzenesulfonamide
- Synthesis : Involves acetamido substitution at the 4-position of the sulfonamide benzene ring, synthesized via sulfonation of 4-acetamidoaniline .
- Key Structural Difference : The acetamido group provides hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing nature.
Physicochemical Properties Comparison
Key Observations :
- The methyl-substituted derivative (1C) exhibits a higher melting point (167°C) due to enhanced crystallinity from reduced steric hindrance .
- The pivaloyloxyethyl derivative (3c) exists as an oil, indicating lower intermolecular forces compared to crystalline analogs .
Challenges and Limitations
Biological Activity
2-nitro-N-(2-nitrophenyl)benzenesulfonamide is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C12H9N3O6S
- Molecular Weight : 323.28 g/mol
- IUPAC Name : 2-nitro-N-(2-nitrophenyl)benzenesulfonamide
- Structure : The compound features two nitro groups and a sulfonamide moiety, which contribute to its reactivity and biological activity.
The biological activity of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide is primarily attributed to its role as a carbonic anhydrase inhibitor . It binds to the active site of carbonic anhydrase enzymes, disrupting their normal function, which is crucial in various physiological processes including acid-base balance and ion transport. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that 2-nitro-N-(2-nitrophenyl)benzenesulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage bacterial DNA.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that this compound could serve as a potential lead in the development of new antibiotics.
Anti-inflammatory Activity
Nitro compounds also display anti-inflammatory properties. The presence of nitro groups can enhance the pharmacokinetics and pharmacodynamics of related compounds. Studies have shown that derivatives of nitro-sulfonamides can inhibit nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and other inflammatory mediators.
Case Studies
- Study on Antibacterial Efficacy : A study published in 2024 evaluated the antibacterial activity of various nitro-sulfonamides, including 2-nitro-N-(2-nitrophenyl)benzenesulfonamide. The results indicated that it effectively inhibited growth in several pathogenic strains, supporting its potential use in treating bacterial infections .
- Anti-inflammatory Mechanisms : Another research article explored the anti-inflammatory effects of nitro compounds on cellular signaling pathways. The study highlighted how these compounds modulate inflammatory responses by altering protein interactions and reducing pro-inflammatory cytokine production .
Q & A
Q. What are the established synthetic routes for 2-nitro-N-(2-nitrophenyl)benzenesulfonamide, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-nitrophenylamine with 2-nitrobenzenesulfonyl chloride under controlled alkaline conditions. Key steps include:
- Reaction Optimization : Temperature control (0–5°C) to prevent side reactions .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures .
- Characterization :
- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and nitro group splitting patterns .
- X-ray Crystallography : Resolve crystal packing and confirm sulfonamide bond geometry (bond angles: S–N ~116°) .
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
Q. What are the recommended storage conditions to maintain the chemical stability of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide?
- Methodological Answer : Stability is influenced by light, temperature, and moisture. Recommended protocols:
- Storage :
| Condition | Specification | Source |
|---|---|---|
| Temperature | 0–6°C (dark, airtight) | |
| Solvent | Anhydrous DMSO or acetonitrile |
Q. How does the electronic environment of the nitro groups influence the reactivity of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro groups reduce electron density at the sulfonamide sulfur, enhancing its electrophilicity. Key considerations:
- Steric Effects : Ortho-nitro groups hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates (σmeta values for nitro: +1.43) .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to resolve discrepancies in the spectroscopic characterization of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental spectroscopy:
- DFT Workflow :
Optimize geometry using B3LYP/6-311G(d,p) basis sets .
Simulate NMR chemical shifts (GIAO method) and compare with experimental data .
- Case Study : Discrepancies in NMR signals can arise from conformational flexibility; molecular dynamics simulations (MD) at 298 K clarify dominant conformers .
Q. What strategies are effective in optimizing reaction yields when using 2-nitro-N-(2-nitrophenyl)benzenesulfonamide as a precursor in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings (yields improve from 45% to 72% with ligand tuning) .
- Solvent Effects : Use high-polarity solvents (e.g., DMSO) to stabilize intermediates in SNAr reactions .
- In Situ Monitoring : Employ ReactIR to track nitro group reduction kinetics (λmax = 450 nm for nitro → amine conversion) .
Q. What advanced spectroscopic techniques are required to distinguish between polymorphic forms of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Identify distinct diffraction patterns (e.g., Form I: peak at 2θ = 12.4°; Form II: 2θ = 14.1°) .
- Thermogravimetric Analysis (TGA) : Detect polymorph-specific decomposition profiles (Form I: 220°C; Form II: 235°C) .
- Solid-State NMR : Resolve chemical shifts to differentiate hydrogen-bonding networks .
Q. How can reaction path search methods improve the design of novel derivatives of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states for sulfonamide functionalization .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict regioselectivity in nitration or alkylation .
- High-Throughput Screening : Automate reaction condition testing (e.g., pH, solvent ratios) using microfluidic platforms .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for 2-nitro-N-(2-nitrophenyl)benzenesulfonamide in different solvents?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests under standardized conditions (25°C, inert atmosphere) .
- Hansen Solubility Parameters : Calculate HSPs (δD = 18.5, δP = 12.3, δH = 6.7) to identify optimal solvents (e.g., DMF vs. THF) .
- Microscopy : Use SEM to check for nanocrystalline aggregates that artificially reduce measured solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
